2-(4-(Benzyloxy)phenyl)propanenitrile
Overview
Description
2-(4-(Benzyloxy)phenyl)propanenitrile is an organic compound with the molecular formula C16H15NO. It is characterized by a benzyloxy group attached to a phenyl ring, which is further connected to a propanenitrile moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)phenyl)propanenitrile typically involves the reaction of 4-benzyloxybenzaldehyde with a suitable nitrile source under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the aldehyde, followed by the addition of a nitrile source like acetonitrile. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Benzyloxy)phenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
2-(4-(Benzyloxy)phenyl)propanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(Benzyloxy)phenyl)propanenitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxybenzaldehyde: Shares the benzyloxy group but lacks the nitrile moiety.
4-Benzyloxybenzonitrile: Contains both the benzyloxy and nitrile groups but lacks the propyl chain.
2-(4-Methoxyphenyl)propanenitrile: Similar structure but with a methoxy group instead of a benzyloxy group.
Uniqueness
2-(4-(Benzyloxy)phenyl)propanenitrile is unique due to the presence of both the benzyloxy and nitrile groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields of research.
Properties
IUPAC Name |
2-(4-phenylmethoxyphenyl)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-13(11-17)15-7-9-16(10-8-15)18-12-14-5-3-2-4-6-14/h2-10,13H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGDCSYLYCAHNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC=C(C=C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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